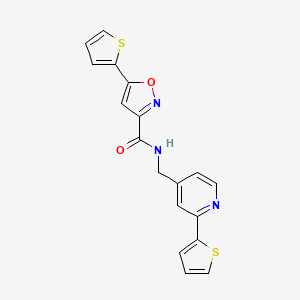![molecular formula C22H30ClN5O4S B2782283 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(oxolan-2-yl)methyl]-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1251707-48-8](/img/structure/B2782283.png)
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(oxolan-2-yl)methyl]-1-propyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(oxolan-2-yl)methyl]-1-propyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a sulfonyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(oxolan-2-yl)methyl]-1-propyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group. The pyrazole ring is then synthesized and attached to the piperazine derivative. The final step involves the incorporation of the tetrahydrofuran-2-ylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the pyrazole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring may yield a piperazine N-oxide, while reduction of the sulfonyl group may yield a sulfide derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of piperazine and pyrazole derivatives with biological targets. It may serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its synthesis and applications can be scaled up for commercial production.
Mechanism of Action
The mechanism of action of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(oxolan-2-yl)methyl]-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. The piperazine ring may interact with neurotransmitter receptors, while the pyrazole ring may inhibit certain enzymes. The sulfonyl group can enhance the compound’s binding affinity to its targets, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(2-chlorophenyl)piperazin-1-yl)-1H-pyrazole-4-carboxamide
- 3-(4-(2-chlorophenyl)piperazin-1-yl)sulfonyl-1H-pyrazole-4-carboxamide
- N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(oxolan-2-yl)methyl]-1-propyl-1H-pyrazole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and binding affinity, while the tetrahydrofuran-2-ylmethyl group increases its stability and bioavailability.
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-N-(oxolan-2-ylmethyl)-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30ClN5O4S/c1-2-9-27-16-18(21(29)24-15-17-6-5-14-32-17)22(25-27)33(30,31)28-12-10-26(11-13-28)20-8-4-3-7-19(20)23/h3-4,7-8,16-17H,2,5-6,9-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVPWYLISRXAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-({[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2782200.png)
![3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid](/img/structure/B2782202.png)
![1-{[4-(Chloromethyl)phenyl]methyl}piperidine hydrochloride](/img/structure/B2782204.png)
![2-(2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2782205.png)


![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2782209.png)
![2-[(4-Aminophenyl)thio]-N-(2-bromophenyl)-propanamide](/img/structure/B2782211.png)




![3-({1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}(methyl)amino)pyrazine-2-carbonitrile](/img/structure/B2782217.png)
![2-Methyl-6-[(2-methylphenyl)methoxy]pyrazine](/img/structure/B2782218.png)
